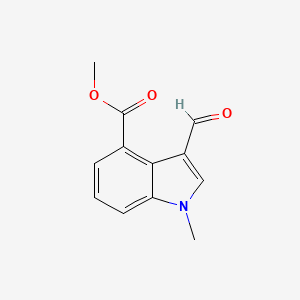

methyl 3-formyl-1-methyl-1H-indole-4-carboxylate

Vue d'ensemble

Description

Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound features a formyl group at the 3-position, a methyl group at the 1-position, and a carboxylate ester at the 4-position of the indole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole core . Another method includes the reaction of 3-indole-4-carboxylic acid methyl ester with acetic anhydride under alkaline conditions to generate the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .

Analyse Des Réactions Chimiques

Condensation Reactions

Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate exhibits significant reactivity in condensation reactions due to its aldehyde moiety. These reactions typically involve nucleophilic attack at the formyl group:

- Knoevenagel Condensation : Reacts with active methylene compounds (e.g., malononitrile, barbituric acid derivatives) under acidic or basic conditions to form α,β-unsaturated derivatives. For example, condensation with 2-thioxo-dihydro-pyrimidine-4,6-dione yields fused heterocyclic systems .

- Imine Formation : Reacts with primary amines (e.g., ethylenediamine) under mild acidic conditions (acetic acid) to form imine intermediates, which can cyclize into tetracyclic indole derivatives (e.g., 8,9,10,10a-tetrahydroimidazo[1,2-b]pyrrolo[4,3,2-de]isoquinolin-6(2H)-one) .

Nucleophilic Additions

The formyl group participates in nucleophilic additions, enabling diverse functionalization:

- Grignard Reagents : Reacts with organomagnesium halides to form secondary alcohols.

- Reductive Amination : Converts to amine derivatives using sodium cyanoborohydride or other reducing agents in the presence of primary amines.

Cyclization Reactions

Intramolecular cyclization is a key pathway, facilitated by the proximity of reactive groups:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acid-Catalyzed Cyclization | Acetic acid, ethylenediamine, 60°C | Tetracyclic indole (imidazo[1,2-b]pyrrolo[4,3,2-de]isoquinolin-6(2H)-one) | 59% |

Cross-Coupling Reactions

The indole core supports palladium-catalyzed couplings:

- Suzuki-Miyaura Coupling : Reacts with arylboronic acids to introduce aryl groups at the indole C5 or C7 positions .

- Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides under Pd catalysis .

Oxidation and Reduction

- Oxidation : The formyl group can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .

- Reduction : Sodium borohydride reduces the formyl group to a hydroxymethyl group (-CH₂OH).

Stability and Reaction Optimization

- Solubility : Best in polar aprotic solvents (DMF, DMSO).

- Catalysis : Acidic conditions (e.g., acetic acid) enhance cyclization efficiency, while base promotes condensation .

Key Data Table: Reaction Conditions and Outcomes

Mechanistic Insights

Applications De Recherche Scientifique

Chemical Properties and Structure

Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate has the following chemical properties:

- IUPAC Name : this compound

- Molecular Formula : CHN O

- Molecular Weight : 219.22 g/mol

- CAS Number : 53462-88-7

- Physical Form : Solid

- Purity : Typically around 95% .

Anticancer Activity

Recent studies have highlighted the potential of this compound as a precursor in the synthesis of indole-linked chalcones, which exhibit promising anticancer properties. For instance, a study demonstrated that derivatives synthesized from this compound showed significant anti-cancer activity by disrupting cellular integrity and affecting glucose metabolism, a hallmark of cancer cells .

Antimicrobial Properties

The indole framework is known for its biological activity, and derivatives of this compound have been evaluated for antimicrobial properties. Research indicates that certain modifications to this compound can enhance its efficacy against various bacterial strains, making it a candidate for further development in antimicrobial therapies .

Synthesis of Complex Molecules

This compound serves as an important building block in organic synthesis. Its ability to undergo various reactions, such as condensation and cyclization, allows chemists to construct complex molecular architectures. For example, it can be utilized in the synthesis of heterocyclic compounds that are crucial in drug development .

Catalytic Applications

This compound has also been explored in catalytic processes. Its derivatives can act as ligands in transition metal-catalyzed reactions, facilitating the formation of carbon-carbon bonds essential for constructing larger organic molecules. This application is particularly relevant in the field of green chemistry where efficient and sustainable synthetic routes are desired .

Data Tables

The following table summarizes key studies and findings related to this compound:

Case Study 1: Anticancer Derivatives

A comprehensive study focused on synthesizing derivatives from this compound revealed that specific modifications enhanced their anticancer efficacy significantly. The research involved evaluating the biological activity of these derivatives against several cancer cell lines, demonstrating their potential as lead compounds for drug development.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of synthesized indole derivatives based on this compound. The results indicated that certain compounds exhibited potent activity against resistant bacterial strains, suggesting their potential use in developing new antibiotics.

Mécanisme D'action

The mechanism of action of methyl 3-formyl-1-methyl-1H-indole-4-carboxylate involves its interaction with various molecular targets and pathways. The indole ring system can interact with biological receptors, enzymes, and nucleic acids, leading to diverse biological effects. For example, it may bind to specific receptors in cancer cells, inhibiting their growth and proliferation . The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate can be compared with other indole derivatives, such as:

- Methyl 6-amino-4-indolecarboxylate

- Methyl indole-4-carboxylate

- Methyl 6-fluoro-1H-indole-4-carboxylate

- Methyl 6-chloro-1H-indole-4-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

Target of Action

this compound interacts with various cellular targets, influencing several biochemical pathways. Indole derivatives, including this compound, have shown antiviral, anti-inflammatory, anticancer, and antimicrobial activities.

Mode of Action

The compound likely modifies cellular processes through interactions with proteins and enzymes. For instance, it can bind to cytochrome P450 enzymes, affecting drug metabolism and cellular signaling pathways.

Biochemical Analysis

This compound participates in multiple biochemical reactions, exhibiting significant interactions with various biomolecules. Its binding affinity to receptors can lead to changes in gene expression and cellular metabolism .

Cellular Effects

Research indicates that this compound can induce cytotoxic effects on cancer cell lines such as liver, breast, and colon cancer cells. The compound has been shown to modulate apoptosis pathways and inhibit cell proliferation at specific concentrations .

Dosage Effects in Animal Models

The biological effects of this compound are dose-dependent. At lower doses, it may exhibit therapeutic benefits like anti-inflammatory or anticancer properties. Conversely, higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity .

Anticancer Activity

A study evaluated the anticancer potential of this compound against various cancer cell lines. The results demonstrated significant inhibition of cell growth at concentrations ranging from 5 to 20 µM, with apoptosis confirmed through increased caspase activity .

| Cell Line | Concentration (µM) | Inhibition (%) |

|---|---|---|

| MDA-MB-231 | 10 | 40 |

| HepG2 | 15 | 45 |

| HCT116 | 20 | 50 |

Antimicrobial Activity

In addition to anticancer effects, this compound exhibits antimicrobial properties. A study reported that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Staphylococcus aureus | 8.5 |

| Escherichia coli | 12.0 |

| Pseudomonas aeruginosa | 15.0 |

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Anticancer Study : In a laboratory setting, the compound was tested on MDA-MB-231 breast cancer cells, showing apoptosis induction at concentrations as low as 5 µM .

- Antimicrobial Efficacy : The compound was effective against multi-drug resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Propriétés

IUPAC Name |

methyl 3-formyl-1-methylindole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-13-6-8(7-14)11-9(12(15)16-2)4-3-5-10(11)13/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AICKYZOVKLTAFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C(C=CC=C21)C(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10496233 | |

| Record name | Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10496233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65923-20-8 | |

| Record name | Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10496233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.